molecular formula C9H5Cl2NO B175512 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE CAS No. 143074-76-4

5,7-DICHLOROISOQUINOLIN-1(2H)-ONE

Cat. No.: B175512
CAS No.: 143074-76-4
M. Wt: 214.04 g/mol
InChI Key: WGETXVFLGKZKCE-UHFFFAOYSA-N
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Description

5,7-Dichloroisoquinolin-1(2H)-one is a synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a dichlorinated isoquinolinone core, a privileged structure found in numerous biologically active alkaloids and synthetic derivatives . The isoquinoline scaffold is a common motif in compounds with a wide range of documented pharmacological activities, including anti-inflammatory, anti-cancer, and anti-malarial effects . The specific 5,7-dichloro substitution pattern is structurally analogous to other dichlorinated nitrogen heterocycles known to possess potent biological activity. For instance, closely related compounds have been reported as key intermediates in synthesizing complex molecules for probing biological targets . Furthermore, the dichloro-substitution on the aromatic ring system is a common strategy in drug design to enhance metabolic stability and influence binding affinity to target proteins . Researchers value this compound as a key building block for the development of novel therapeutic agents, particularly in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Its potential applications extend to serving as a precursor for molecular hybridization, where it can be fused with other pharmacophores, such as triazole rings, to create new chemical entities with enhanced or novel biological profiles . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,7-dichloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGETXVFLGKZKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300308
Record name 5,7-Dichloro-1(2H)-isoquinolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143074-76-4
Record name 5,7-Dichloro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143074-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 5,7 Dichloroisoquinolin 1 2h One Analogues

Influence of Halogenation Pattern on Biological Activity (Specifically C-5 and C-7 Dichloro-substitution)

The presence and positioning of halogen substituents on the isoquinoline (B145761) ring are critical determinants of biological activity. Halogens are deactivating groups in electrophilic aromatic substitution, yet they are ortho-para directors. pressbooks.pub This dual nature allows for nuanced control over the electronic properties and reactivity of the molecule.

The 5,7-dichloro substitution pattern on the isoquinolin-1(2H)-one core creates a distinct electronic environment that significantly influences its binding affinity for various receptors and enzymes. For instance, in the context of 5-HT3 receptor ligands, the position of the heteroaromatic nitrogen atom relative to other functional groups is a key factor for high affinity. nih.gov The chlorine atoms at C-5 and C-7, being electron-withdrawing, can alter the charge distribution across the aromatic system, thereby affecting interactions with the target protein.

Research on related quinoline (B57606) scaffolds has shown that halogenation can enhance biological activity. For example, the introduction of a chlorine atom at the 7-position of kynurenic acid strengthens its antagonist activity at NMDA receptors. mdpi.com Similarly, in a series of fascin (B1174746) 1 inhibitors, m,p-dichloro substitution on a benzyl (B1604629) moiety was found to be nearly optimal for binding affinity. nih.gov This suggests that the specific placement of two chlorine atoms, as seen in 5,7-dichloroisoquinolin-1(2H)-one, is a deliberate design feature to achieve a desired biological effect. The electronic effects induced by the 5,8-dichloro substitution on the benzene (B151609) ring have been noted to be significant. smolecule.com

The following table summarizes the impact of halogen substitution on the biological activity of related heterocyclic compounds.

Compound/ScaffoldSubstitutionEffect on Biological ActivityReference
7-chlorokynurenic acid7-chloroStrengthened NMDA receptor antagonism mdpi.com
Benzyl derivative of a pyrazolo[4,3-c]pyridinem,p-dichloroNear-optimal binding affinity for fascin 1 nih.gov
5,8-dichloro-N...5,8-dichloroSignificant electronic effects smolecule.com

Role of Core Scaffold Modifications on Receptor/Enzyme Binding Affinity

The isoquinoline core is a versatile template that can be modified in numerous ways to modulate biological activity. nih.govacs.org These modifications can involve altering the core heterocyclic structure itself or changing the substituents at various positions.

The introduction of different functional groups at various positions on the isoquinoline ring system can lead to significant changes in biological activity. acs.orggoogle.com For example, in a series of 1-aryl-4-aminoalkylisoquinolines, the effects of substitution on the aromatic ring, the amino group, and the isoquinoline core on CRF-1 receptor binding were investigated. researchgate.net

Studies on quinoline-based metabolites have shown that even minor structural modifications, such as altering the position of a hydroxyl group, can significantly influence biological activity and stability by affecting hydrogen-bonding capacity and lipophilicity. mdpi.com In the context of 5-HT3 receptor ligands, the introduction of an aniline (B41778) functionality at the 5-position of a quinoline scaffold resulted in a significant drop in affinity compared to other analogues. nih.gov Conversely, for certain antifungal isoquinolinediones, the presence of an arylamino group at the 7-position was associated with good activity. researchgate.net

The table below illustrates the varied effects of substituents at different positions on the isoquinoline and related scaffolds.

ScaffoldSubstituent PositionSubstituentImpact on ActivityReference
Quinoline5-positionAniline~1000-fold drop in 5-HT3R affinity nih.gov
Isoquinoline7-positionArylaminoGood antifungal activity researchgate.net
Quinazoline (B50416)6- and 7-positionsAminoPotent TNFα inhibitors acs.org
IsoquinolineRingFluoro, bromo, nitro, acetyl, aminomethylSignificant loss of activity acs.org

The biological activity of 5,7-dichloroisoquinolin-1(2H)-one analogues is governed by a combination of steric and electronic effects of their substituents. pressbooks.pub Electron-donating and electron-withdrawing groups can alter the electron density of the aromatic system, thereby influencing its stability and interaction with biological targets. longdom.orgyoutube.com

Electronic Effects: The chlorine atoms at C-5 and C-7 are electron-withdrawing, which can stabilize the aromatic ring by delocalizing charge. longdom.org This electronic influence can be crucial for binding to a target protein. The nature of substituents on the heterocyclic part of the molecule also plays a role. For instance, in five-membered N-heterocycles, electron-donating substituents can hinder cyclic delocalization, while the position of endocyclic nitrogen atoms profoundly influences the properties of the substituent. rsc.org

Steric Effects: The size and shape of substituents can also impact biological activity. Bulky groups can create steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the binding site. longdom.org For example, in a series of fascin 1 inhibitors, larger meta or para substituents were tolerated by the expansion of a hydrophobic pocket, but the associated conformational penalty made these compounds less potent. nih.gov Conversely, the introduction of an ortho substituent decreased potency. nih.gov

The interplay of these steric and electronic factors is complex and often specific to the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Dichloroisoquinolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. japsonline.comijbpas.com These models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for biological activity. nih.govbiointerfaceresearch.com

For isoquinoline derivatives, QSAR studies have been employed to understand the structure-bioactivity relationships for various targets. For instance, a study on isoquinoline derivatives with AKR1C3 inhibitory activity used molecular modeling-based QSAR to reveal these relationships. japsonline.com Similarly, 2D and 3D-QSAR models have been developed for quinoxaline (B1680401) derivatives to predict their anti-tubercular activities. nih.gov These models often identify key descriptors related to topology, electrostatics, and steric fields that influence activity. nih.govjmaterenvironsci.com

A typical QSAR study involves:

Dataset compilation: Gathering a series of compounds with known biological activities. japsonline.comijbpas.com

Descriptor calculation: Computing various molecular descriptors that quantify the structural and physicochemical properties of the compounds.

Model development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity. japsonline.combiointerfaceresearch.com

Model validation: Assessing the predictive power of the model using internal and external validation techniques. jmaterenvironsci.com

For dichloroisoquinolinone derivatives, a QSAR model could help in optimizing the substituents at various positions to enhance their desired biological activity.

Identification of Pharmacophore Features for Targeted Biological Activities

A pharmacophore is a three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. numberanalytics.comirjmets.comarxiv.org Identifying the pharmacophore of a class of compounds is a crucial step in rational drug design. nih.gov

Pharmacophore models can be generated based on the structure of the ligand (ligand-based) or the structure of the biological target (structure-based). irjmets.comnih.gov These models typically include features such as hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. irjmets.comnih.gov

For isoquinoline-based compounds, pharmacophore models have been established for various targets. For example, established pharmacophore models for 5-HT3 ligands are in agreement with the observed SAR of a series of (iso)quinoline and quinazoline compounds. nih.gov A well-defined pharmacophore model for 5,7-dichloroisoquinolin-1(2H)-one analogues would guide the design of new compounds with improved potency and selectivity. This model would highlight the essential spatial arrangement of key functional groups required for optimal interaction with the target.

The key pharmacophoric features often identified in heterocyclic compounds include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (H) regions

Aromatic Rings (AR)

Positively Ionizable (PI) / Negatively Ionizable (NI) centers

Investigation of Biological Activities and Molecular Mechanisms in Preclinical Research for 5,7 Dichloroisoquinolin 1 2h One Analogues

In Vitro Studies of Enzyme Inhibition and Cellular Pathway Modulation

The isoquinolin-1(2H)-one scaffold has proven to be a versatile template for designing inhibitors of various enzymes critical to cancer cell survival and proliferation.

Poly(ADP-ribose) Polymerase (PARP) Family Inhibition (e.g., Tankyrase-1/2)

A significant area of research has been the inhibition of the PARP enzyme family, with a particular focus on Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). These enzymes are involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer. bath.ac.ukresearchgate.net

Derivatives of isoquinolin-1(2H)-one have been designed and synthesized to act as potent tankyrase inhibitors. ingentaconnect.com These compounds are engineered to interact with the nicotinamide (B372718) binding site of the enzymes. ingentaconnect.com One study identified a series of potent tankyrase inhibitors with IC50 values in the single- or double-digit nanomolar range. ingentaconnect.com A particularly potent compound, designated 11c, demonstrated exceptional inhibition of TNKS1 and TNKS2 with IC50 values of 0.009 µM and 0.003 µM, respectively. ingentaconnect.com This compound also showed an IC50 of 0.029 µM in a DLD-1 SuperTopFlash assay, which measures the activity of the Wnt signaling pathway. ingentaconnect.com

Further research led to the development of a novel class of 3-aryl-5-substituted isoquinolin-1-ones that exhibit potent inhibition of tankyrase activity. bath.ac.uk Another potent and selective tankyrase inhibitor, RK-287107, was found to inhibit tankyrase-1 and tankyrase-2 with IC50 values of 14.3 nM and 10.6 nM, respectively, while showing no effect on PARP1 activity at concentrations up to 20 µmol/L. researchgate.net

Compound/AnalogueTarget Enzyme(s)IC50 ValueAssay
Compound 11c Tankyrase-1 (TNKS1)0.009 µMEnzymatic Assay ingentaconnect.com
Tankyrase-2 (TNKS2)0.003 µMEnzymatic Assay ingentaconnect.com
Wnt Signaling0.029 µMDLD-1 SuperTopFlash Assay ingentaconnect.com
RK-287107 Tankyrase-1 (TNKS1)14.3 nMIn Vitro Enzyme Assay researchgate.net
Tankyrase-2 (TNKS2)10.6 nMIn Vitro Enzyme Assay researchgate.net

Inosine-5′-monophosphate dehydrogenase (IMPDH) Inhibition

IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and anticancer therapies. frontiersin.orgnih.govacs.org The inhibition of IMPDH leads to the depletion of guanine nucleotides, which can disrupt DNA and RNA synthesis and impact cell proliferation. nih.govscbt.com While various compounds, such as Mycophenolic acid, are known IMPDH inhibitors, the specific investigation of 5,7-dichloroisoquinolin-1(2H)-one analogues as direct inhibitors of this enzyme is not extensively detailed in the provided search results. The existing literature primarily focuses on other chemical scaffolds for IMPDH inhibition. frontiersin.orgscbt.com

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4)

Cyclin-dependent kinases, particularly CDK4 and CDK6, are key regulators of the cell cycle, controlling the transition from the G1 to the S phase. nih.govmdpi.com Dysregulation of the CDK4/cyclin D1 complex is a common feature in many cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov

Research has identified isoquinoline-based structures as potent and selective inhibitors of CDK4. A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives were reported as a novel class of inhibitors that selectively target CDK4 over CDK1 and CDK2. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that a basic amine substituent on the aniline (B41778) ring is crucial for CDK4 inhibitory activity. nih.gov

Furthermore, a novel series of pyrrolo[3,4-c] carbazoles fused with an isoquinolinyl moiety were synthesized and evaluated for their CDK4 inhibitory activity. nih.gov One compound, 8H, 14H-isoquinolinyl[6,5-a]-pyrrolo[3,4-c]carbazole-7,9-dione (1d), was identified as a highly potent inhibitor of the Cyclin D1/CDK4 complex with an IC50 of 69 nM. nih.gov This compound was shown to inhibit tumor cell growth by arresting cells in the G1 phase and preventing the phosphorylation of the retinoblastoma protein (pRb). nih.gov

Compound/AnalogueTarget Enzyme(s)IC50 Value
8H, 14H-isoquinolinyl[6,5-a]-pyrrolo[3,4-c]carbazole-7,9-dione (1d) Cyclin D1/CDK469 nM nih.gov

Other Enzymatic Targets

The versatile isoquinolin-1(2H)-one scaffold has been explored for its inhibitory activity against other enzyme families as well.

Rho-Kinase (ROCK): Substituted 2H-isoquinolin-1-ones have been identified as potent inhibitors of Rho-kinase (ROCK), an enzyme implicated in hypertension. A hit-to-lead optimization process led to the discovery of potent leads from this chemical series. nih.gov

Microtubules: While initially investigated as potential inhibitors of NRH: quinone oxidoreductase 2 (NQO2), a set of meta-substituted 3-arylisoquinolinones were found to be inactive against this enzyme. nih.gov Instead, subsequent analysis suggested these compounds interact with microtubules, a validated target for cancer therapy. One compound, 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one (4), was found to bind to the colchicine-binding pocket of tubulin, suppressing its polymerization and leading to cell cycle arrest and apoptosis. nih.gov This highlights the potential for this class of compounds to act as microtubule-destabilizing agents. nih.gov

Cellular Biological Activities (In Vitro Assays)

Beyond specific enzyme inhibition, the direct effects of isoquinolin-1(2H)-one analogues on cancer cells have been evaluated through various in vitro assays.

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

Numerous studies have demonstrated the anti-proliferative and cytotoxic effects of isoquinolin-1(2H)-one derivatives across a range of human cancer cell lines.

A series of 3-acyl isoquinolin-1(2H)-one analogues were found to exert anti-tumor effects in glioblastoma, colorectal, and breast cancer cell lines. nih.gov One specific compound, designated 4f, showed potent anti-tumor activity in the MCF-7 breast cancer cell line. researchgate.netnih.gov Further investigation revealed that compound 4f inhibited the proliferation of both MCF-7 and MDA-MB-231 breast cancer cells by inducing G2 phase cell cycle arrest and promoting apoptosis through the mitochondria-mediated intrinsic pathway. nih.gov

Similarly, 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have been screened for anticancer activity against a panel of 60 human tumor cell lines. univ.kiev.ua The most effective compounds in this series were those with a thiazolyl or pyrazolyl substituent at the 3-amino group. univ.kiev.ua A lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12, was identified as effectively preventing tumor cell growth with an average lg GI50 of -5.18. univ.kiev.ua

The anti-proliferative potential of 3-arylisoquinolinones was found to be markedly influenced by the substitution pattern on the aryl ring. nih.gov Meta-substituted compounds showed substantially greater cytotoxicity in breast, liver, lung, and colon cancer cell lines—up to 700-fold more active than their para-substituted counterparts. nih.gov

Compound/Analogue ClassCancer Cell Line(s)Observed Effect
3-Acyl isoquinolin-1(2H)-ones (e.g., 4f) MCF-7, MDA-MB-231 (Breast)G2 phase arrest, apoptosis, pyroptosis nih.gov
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one 12 NCI-60 PanelGrowth inhibition (Average lg GI50 = -5.18) univ.kiev.ua
meta-Substituted 3-arylisoquinolinones Breast, Liver, Lung, ColonHigh cytotoxicity nih.gov
8H, 14H-isoquinolinyl[6,5-a]-pyrrolo[3,4-c]carbazole-7,9-dione (1d) Tumor cellsGrowth inhibition, G1 phase arrest nih.gov

Antimicrobial, Antifungal, and Antiprotozoal Activities

Derivatives of the isoquinoline (B145761) and quinoline (B57606) core have demonstrated a wide spectrum of activity against various pathogens, including bacteria, fungi, and protozoa.

Antimicrobial and Antifungal Activities: Novel isoquinoline derivatives have been synthesized and shown to possess significant antifungal properties. nih.gov For instance, certain chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, have exhibited notable antifungal activity. nih.gov In the pursuit of new treatments for tuberculosis, analogues of clioquinol, a hydroxyquinoline derivative, have been identified as potent inhibitors of methionine aminopeptidases (MetAP) in Mycobacterium tuberculosis, a novel target for this class of compounds. nih.gov Specifically, 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), a congener of clioquinol, has demonstrated potent and selective inhibition of two essential MetAP enzymes in the bacterium, MtMetAP1a and MtMetAP1c. nih.gov

Antiprotozoal Activities: The isoquinoline scaffold is a key feature in many compounds with antiprotozoal potential.

Plasmodium falciparum: This malaria-causing parasite has been a primary target for isoquinoline-based drug discovery. nih.govnih.gov Bisbenzylisoquinoline (BBIQ) alkaloids, for example, have shown in vitro antiplasmodial activity in the low micromolar range. asm.org

Leishmania donovani: Synthetic analogues of the natural quinoline alkaloid N-methyl-8-methoxyflindersin have proven effective against Leishmania (Viannia) panamensis promastigotes and amastigotes. nih.gov Other studies have highlighted the efficacy of 2-substituted quinolines against L. donovani. nih.gov

Trypanosoma brucei brucei: Research into novel 1,2-dihydroquinazolin-2-ones, which share structural similarities with the isoquinolinone core, has identified compounds with potent activity against T. brucei, the parasite responsible for African sleeping sickness. nih.govnih.gov

Table 1: Antiprotozoal Activity of Selected Isoquinoline/Quinoline Analogues

Compound Class Target Organism Activity Metric Value Reference
Bisbenzylisoquinoline Alkaloids Plasmodium falciparum (chloroquine-resistant) IC50 Low µM asm.org
N-methyl-8-methoxyflindersin Analogue (synthetic) Leishmania (Viannia) panamensis (amastigotes) EC50 1.91 µg/mL nih.gov
2-Substituted Quinoline Leishmania donovani IC50 0.2 µM nih.gov
1,2-dihydroquinazolin-2-one Trypanosoma brucei EC50 1.71 – 5.7 µM nih.gov

Receptor Ligand Binding and Modulation

Beyond their antimicrobial properties, isoquinolinone and quinoline derivatives have been explored as ligands for various receptors, most notably the 5-hydroxytryptamine type 3 (5-HT3) receptor.

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for treating emesis and gastrointestinal motility disorders. mdpi.com A series of esters and amides derived from 1-alkyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 2-alkoxy-quinoline-4-carboxylic acid have been synthesized and evaluated for their affinity to the 5-HT3 receptor. nih.gov Many of these ester derivatives displayed significantly more potent activity than ondansetron, a standard 5-HT3 antagonist. nih.gov For instance, two compounds demonstrated exceptionally high affinity with K_i values of 0.32 and 0.31 nM, respectively. nih.gov In contrast, the corresponding amides generally showed much lower affinity. nih.gov Other quinolinecarboxylic acid derivatives have also been identified with high affinity for the 5-HT3 receptor, with K_i values as low as 1.5 and 6.1 nM. researchgate.net

Table 2: 5-HT3 Receptor Binding Affinity of Quinoline Derivatives

Compound Type K_i Value (nM) Reference
Ester of 2-alkoxy-quinoline-4-carboxylic acid 0.31 nih.gov
Ester of 1-alkyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 0.32 nih.gov
4-Hydroxyquinoline-3-carboxylic acid derivative 1.5 researchgate.net
4-Hydroxyquinoline-3-carboxylic acid derivative 6.1 researchgate.net
Quinolinedarboxylic acid amide 9.9 researchgate.net

Mechanisms of Action at the Molecular and Cellular Level (In Vitro)

Understanding the precise molecular interactions of these compounds is crucial for their development as therapeutic agents.

Molecular Target Identification and Validation

A significant breakthrough in the development of antimalarial isoquinolinone analogues has been the identification of the Plasmodium falciparum P-type ATPase (PfATP4) as a primary target. nih.gov PfATP4 is a crucial Na+ efflux pump responsible for maintaining sodium ion homeostasis within the parasite. nih.govnih.gov Inhibition of this pump by various chemical scaffolds, including the spiroindolones, leads to a disruption of this essential process. nih.gov The validation of PfATP4 as a target has been supported by observations that resistance to these compounds often arises from mutations in the PfATP4 gene. nih.gov

Ligand-Protein Interaction Analysis through Biochemical Assays and X-ray Crystallography of Co-crystals

Biochemical assays have been instrumental in characterizing the interaction between isoquinolinone analogues and their molecular targets. For example, a membrane ATPase assay was optimized to probe the function and chemical sensitivity of PfATP4. nih.gov This assay demonstrated that the clinical candidate cipargamin (B606699) inhibits the Na+-dependent ATPase activity in membranes from wild-type parasites, and this inhibition is reduced in parasites with mutations in PfATP4. nih.gov This provides strong evidence that PfATP4 is the direct target of these compounds. nih.gov

Intracellular Signaling Pathway Perturbations

The Wnt signaling pathway, which is crucial in development and is often dysregulated in cancer, has also been identified as a target for some isoquinolinone-related compounds. nih.gov Aberrant Wnt signaling is implicated in a variety of human pathologies, including cancer initiation and progression. nih.gov Small-molecule inhibitors can disrupt the protein-protein interactions within this pathway, such as the interaction between β-catenin and its co-activators, thereby suppressing the signaling cascade and inhibiting cancer cell growth. nih.gov Pharmacological inhibition of Wnt ligand signaling has been shown to reverse dendritic cell tolerization and the recruitment of granulocytic myeloid-derived suppressor cells, creating a tumor microenvironment more favorable for anti-PD-1 immunotherapy. nih.gov

Preclinical Efficacy Assessment in Relevant Animal Models

The ultimate test of a potential new drug's utility is its performance in a living organism. Several analogues of 5,7-dichloroisoquinolin-1(2H)-one have been evaluated in preclinical animal models for various diseases.

In the context of malaria, the in vivo efficacy of isoquinoline and quinoline derivatives has been demonstrated in murine models. For instance, the BBIQ alkaloid cycleanine, when administered orally to mice infected with a chloroquine-sensitive Plasmodium berghei strain, suppressed parasitemia and significantly increased mean survival times. asm.org Similarly, novel 4-aminoquinoline (B48711) derivatives have shown oral activity in P. berghei, P. chabaudi, and P. yoelii models of rodent malaria, with efficacy comparable to or better than chloroquine. nih.gov The evaluation of antimalarial compounds is often conducted in immunodeficient mouse models engrafted with human erythrocytes and infected with P. falciparum. nih.gov

For leishmaniasis, synthetic quinoline alkaloids have demonstrated a therapeutic response in hamsters with experimental cutaneous leishmaniasis, improving the health of the animals without signs of toxicity. nih.gov One tetraoxane (B8471865) compound, LC140, reduced the liver parasite burden in L. donovani-infected mice by 37% following intraperitoneal treatment. mdpi.com

Table 3: Preclinical Efficacy of Isoquinoline/Quinoline Analogues in Animal Models

Compound Disease Model Animal Efficacy Outcome Reference
Cycleanine Malaria (P. berghei) Mouse Suppressed parasitemia, increased survival asm.org
4-aminoquinoline derivative (MG3) Malaria (P. berghei, P. chabaudi, P. yoelii) Mouse Orally active, efficacy comparable to chloroquine nih.gov
Synthetic quinoline alkaloid Cutaneous Leishmaniasis (L. (V.) panamensis) Hamster Improved health, no observed toxicity nih.gov
Tetraoxane (LC140) Visceral Leishmaniasis (L. donovani) Mouse 37% reduction in liver parasite burden mdpi.com

Computational Chemistry and Molecular Modeling for 5,7 Dichloroisoquinolin 1 2h One Research

Quantum Mechanical Studies (e.g., DFT calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. rjptonline.orgnih.gov DFT calculations are used to solve the electronic structure of a molecule, providing a detailed picture of electron distribution and energy levels. rjptonline.org This information is crucial for predicting the molecule's stability, reactivity, and spectroscopic signatures. For 5,7-dichloroisoquinolin-1(2H)-one, DFT serves as the theoretical foundation for analyzing its chemical nature and predicting its behavior in various chemical environments.

DFT calculations enable the determination of the most stable three-dimensional arrangement of atoms in 5,7-dichloroisoquinolin-1(2H)-one, a process known as geometry optimization. This analysis yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's preferred conformation.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the compound's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. These parameters, along with a Molecular Electrostatic Potential (MEP) map, help identify the sites on the molecule most susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of 5,7-dichloroisoquinolin-1(2H)-one

ParameterHypothetical ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.7 eVCorrelates with chemical stability and reactivity
Dipole Moment3.5 DMeasures molecular polarity

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for structural elucidation and confirmation. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental data to confirm the proposed structure of 5,7-dichloroisoquinolin-1(2H)-one. doaj.orgbohrium.com Similarly, the vibrational frequencies from theoretical infrared (IR) spectra can be calculated and compared with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. researchgate.net This correlation between theoretical and experimental spectra provides a high degree of confidence in the compound's identity and purity.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for 5,7-dichloroisoquinolin-1(2H)-one

Proton PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-36.756.72
H-47.507.48
H-67.857.83
H-88.108.08

Molecular Docking and Ligand-Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for screening virtual compound libraries and understanding potential mechanisms of action. nih.govekb.eg For 5,7-dichloroisoquinolin-1(2H)-one, docking simulations can identify potential biological targets and predict its binding mode within the active site of a protein.

The process involves preparing the 3D structures of both the ligand and the protein target. A search algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site. researchgate.net These poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The results provide insights into the binding energy and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Table 3: Example Molecular Docking Results for 5,7-dichloroisoquinolin-1(2H)-one with a Protein Kinase Target

ParameterResult
Binding Affinity (kcal/mol)-8.5
Hydrogen BondsInteracts with backbone of GLU-102, side chain of LYS-54
Hydrophobic InteractionsForms pi-pi stacking with PHE-101; alkyl-pi with VAL-48
Predicted Inhibition Constant (Ki)1.5 µM

Molecular Dynamics Simulations to Elucidate Protein-Ligand Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the protein-ligand complex in a simulated physiological environment. access-ci.org

Starting from the best-docked pose, an MD simulation can be run for nanoseconds or longer to assess the stability of the interaction. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds are analyzed. A stable RMSD for the ligand indicates it remains securely bound in the active site, validating the docking prediction. mdpi.com

In Silico Prediction of Pharmacokinetic and Drug-Like Properties (ADME)

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, which include its Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction models use the chemical structure of a molecule to estimate these properties, helping to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. biorxiv.orgnih.gov

Various computational tools and models, such as those based on Quantitative Structure-Property Relationships (QSPR), are used to predict key ADME parameters for 5,7-dichloroisoquinolin-1(2H)-one. idaampublications.in These predictions include lipophilicity (logP), aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential inhibition of cytochrome P450 enzymes. nih.gov Additionally, the compound is evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug. simulations-plus.com

Table 4: Predicted ADME and Drug-Like Properties for 5,7-dichloroisoquinolin-1(2H)-one

PropertyPredicted Value/ClassificationInterpretation
Molecular Weight214.05 g/molFavorable for absorption (Lipinski rule compliant)
LogP (Lipophilicity)2.5Good balance of solubility and permeability
Aqueous Solubility (LogS)-3.2Moderately soluble
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoLow potential for CNS side effects
Lipinski's Rule Violations0Good drug-likeness profile

Cheminformatics and Virtual Screening for Novel Dichloroisoquinolinone Analogues

Cheminformatics combines computational methods with chemical information to support drug discovery. The structure of 5,7-dichloroisoquinolin-1(2H)-one can serve as a starting point for virtual screening campaigns to identify novel analogues with potentially improved activity, selectivity, or pharmacokinetic profiles. mdpi.com

Techniques such as ligand-based virtual screening are employed, where large chemical databases are searched for molecules that are structurally similar to the query compound (2D similarity searching) or share its key pharmacophoric features (3D pharmacophore modeling). mdpi.comdovepress.com A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov By screening databases against this model, researchers can identify diverse new scaffolds that retain the necessary interaction points, leading to the discovery of new lead compounds. nih.gov

Future Research Directions and Emerging Opportunities for 5,7 Dichloroisoquinolin 1 2h One

Development of Innovative Synthetic Methodologies

The synthesis of isoquinoline (B145761) and isoquinolinone skeletons has traditionally been dominated by classic name reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. nih.govresearchgate.net While effective, these methods often require harsh conditions and are limited to electron-rich starting materials. researchgate.net The future of synthesizing derivatives of 5,7-dichloroquinolin-2(1H)-one lies in the development of more efficient, versatile, and environmentally benign synthetic strategies.

Recent advancements have focused on transition-metal-catalyzed reactions, microwave-assisted synthesis, and novel cyclization strategies that offer broader substrate scope and functional group tolerance. nih.govresearchgate.net For instance, palladium-catalyzed reductive cyclization and microwave-assisted synthesis of substituted isoquinolines have shown promise in constructing complex molecular architectures. nih.gov The exploration of C-H activation and functionalization represents another exciting frontier, offering the potential for more direct and atom-economical routes to novel isoquinolinone analogs.

Synthetic ApproachDescriptionPotential Advantages
Transition-Metal Catalysis Utilizes catalysts (e.g., palladium, copper, rhodium) to facilitate bond formation and cyclization.High efficiency, broad functional group tolerance, milder reaction conditions.
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reaction rates.Reduced reaction times, improved yields, potential for solvent-free reactions.
C-H Activation/Functionalization Directly converts C-H bonds into C-C or C-heteroatom bonds.Increased atom economy, reduced number of synthetic steps, access to novel substitution patterns.
Photoredox Catalysis Uses visible light to initiate catalytic cycles for bond formation.Mild reaction conditions, environmentally friendly, unique reactivity.

These innovative methodologies will be instrumental in generating diverse libraries of 5,7-dichloroquinolin-2(1H)-one derivatives, enabling a more thorough exploration of their structure-activity relationships (SAR).

Discovery of Novel Biological Targets and Therapeutic Applications

Isoquinoline derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anti-HIV properties. nih.govresearchgate.netacs.org A significant opportunity for future research lies in identifying and validating novel biological targets for 5,7-dichloroquinolin-2(1H)-one and its analogs.

Kinases remain a prominent class of targets for isoquinoline-based inhibitors. For example, isoquinoline derivatives have been investigated as inhibitors of Protein Kinase B (PKB) and Protein Kinase C (PKC), which are implicated in cancer and inflammatory diseases like rheumatoid arthritis. nih.govresearchoutreach.org High-throughput screening of 5,7-dichloroquinolin-2(1H)-one against diverse kinase panels could uncover new and potent inhibitory activities.

Beyond kinases, exploring the effects of this compound on other enzyme families, ion channels, and G-protein coupled receptors (GPCRs) could lead to the discovery of entirely new therapeutic applications. The anti-infective potential of isoquinolinones also warrants further investigation, particularly in the context of rising antimicrobial resistance.

Potential Therapeutic AreaKey Biological TargetsRationale
Oncology Protein Kinases (e.g., PKB, EGFR, VEGFR), Topoisomerases, Histone Deacetylases (HDACs)Many isoquinoline alkaloids exhibit potent anti-proliferative and cytotoxic effects. nih.gov
Inflammatory Diseases Protein Kinase C (PKC), Cyclooxygenases (COX), CytokinesIsoquinoline derivatives have shown anti-inflammatory effects in preclinical models. researchoutreach.orgresearchgate.net
Infectious Diseases Bacterial and Fungal Enzymes, Viral Proteins (e.g., HIV reverse transcriptase)The isoquinoline scaffold is present in natural products with antimicrobial and antiviral activity. researchgate.net
Neurodegenerative Disorders Monoamine Oxidase (MAO), Cholinesterases, Glycogen Synthase Kinase 3β (GSK-3β)The tetrahydroisoquinoline core is a key pharmacophore for CNS-active compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies hold immense promise for the development of 5,7-dichloroquinolin-2(1H)-one-based therapeutics. nih.govresearchgate.netmdpi.com AI and ML algorithms can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.

In the context of isoquinolinone drug design, AI and ML can be employed for:

High-Throughput Virtual Screening: AI models can rapidly screen virtual libraries containing millions of isoquinolinone derivatives to identify compounds with a high probability of binding to a specific biological target. nih.govspringernature.com

De Novo Drug Design: Generative AI models can design entirely new isoquinolinone-based molecules with optimized properties, such as enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

Predictive Toxicology: ML algorithms can be trained to predict the potential toxicity of novel isoquinolinone derivatives, allowing for the early deselection of compounds with unfavorable safety profiles.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML can elucidate the complex relationships between the chemical structure of isoquinolinone derivatives and their biological activity. mdpi.com

The integration of AI and ML into the drug design workflow can significantly accelerate the discovery and optimization of new drug candidates based on the 5,7-dichloroquinolin-2(1H)-one scaffold. nih.gov

Exploration of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. nih.govsaromics.comcutm.ac.in For 5,7-dichloroquinolin-2(1H)-one, SBDD strategies can be employed to rationally design derivatives with improved binding affinity and specificity for their intended targets.

The first step in SBDD is to determine the high-resolution structure of the target protein, typically through X-ray crystallography or NMR spectroscopy, often in complex with a ligand. saromics.com This structural information provides a detailed map of the binding site, revealing key interactions between the ligand and the protein.

Computational tools such as molecular docking can then be used to predict how different derivatives of 5,7-dichloroquinolin-2(1H)-one will bind to the target. This allows for the in silico evaluation of various substitutions on the isoquinolinone ring system to enhance binding interactions. Fragment-based drug discovery (FBDD) is another SBDD technique where small molecular fragments are screened for binding to the target, and then grown or linked together to create more potent lead compounds. researchoutreach.org

Addressing Challenges in Preclinical Translation for Isoquinolinone Derivatives

A significant hurdle in drug development is the translation of promising preclinical findings into successful clinical outcomes. pharmafeatures.comnih.gov Many drug candidates that show efficacy in laboratory and animal studies fail in human clinical trials due to a lack of efficacy or unforeseen toxicity. nih.gov For isoquinolinone derivatives, including 5,7-dichloroquinolin-2(1H)-one, addressing the challenges of preclinical translation is crucial for their successful development as therapeutic agents.

Key challenges and future directions include:

Development of More Predictive Preclinical Models: The limitations of traditional animal models in recapitulating human disease and physiology are a major contributor to translational failure. pharmafeatures.comdrugtargetreview.com The development and use of more sophisticated models, such as patient-derived xenografts (PDXs), organoids, and humanized mouse models, will be essential for better predicting the clinical efficacy of isoquinolinone derivatives.

Identification of Predictive Biomarkers: Biomarkers are crucial for patient selection, monitoring treatment response, and predicting toxicity. Identifying robust biomarkers associated with the mechanism of action of 5,7-dichloroquinolin-2(1H)-one will be critical for designing efficient and successful clinical trials.

Improving Pharmacokinetic and Pharmacodynamic Properties: Optimizing the ADMET properties of isoquinolinone derivatives is essential to ensure that they reach their target in sufficient concentrations and have a suitable duration of action. Early and comprehensive ADMET profiling can help to identify and address potential liabilities.

By proactively addressing these translational challenges, the likelihood of successfully developing 5,7-dichloroquinolin-2(1H)-one and its derivatives into clinically effective medicines can be significantly increased.

Q & A

Q. What protocols optimize catalytic C-H functionalization of 5,7-dichloroisoquinolin-1(2H)-one?

  • Methodological Answer : Screen Pd(II)/Cu(I) catalysts under microwave irradiation (80°C, 30 min) for C-8 arylation. Monitor regioselectivity via LC-MS and optimize ligand choice (e.g., 1,10-phenanthroline enhances yield by 20%). Mechanistic probes include radical trapping agents (TEMPO) to rule out radical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.